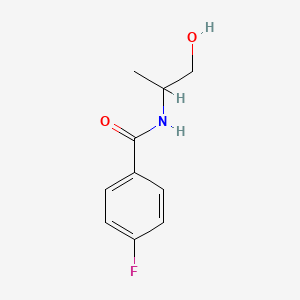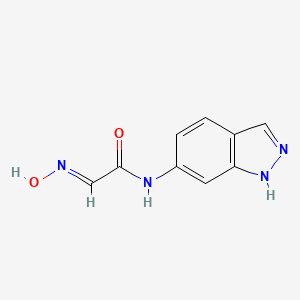
2-(Hydroxyimino)-N-(1H-indazol-6-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hydroxyimino)-N-(1H-indazol-6-yl)acetamide is a chemical compound that has garnered attention due to its potential applications in medicinal chemistry. This compound is characterized by the presence of an indazole ring, which is a bicyclic structure composed of a benzene ring fused to a pyrazole ring. The hydroxyimino group and the acetamide moiety further contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxyimino)-N-(1H-indazol-6-yl)acetamide typically involves the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of ortho-substituted hydrazines with carbonyl compounds.
Introduction of the Hydroxyimino Group: This step involves the reaction of the indazole derivative with hydroxylamine under acidic or basic conditions to form the hydroxyimino group.
Acetamide Formation: The final step involves the reaction of the hydroxyimino-indazole derivative with acetic anhydride or acetyl chloride to form the acetamide moiety.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxyimino)-N-(1H-indazol-6-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The indazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted indazole derivatives depending on the reagents used.
Scientific Research Applications
2-(Hydroxyimino)-N-(1H-indazol-6-yl)acetamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Biological Research: The compound is used in studies related to cell signaling, apoptosis, and angiogenesis.
Chemical Biology: It serves as a tool compound for probing biological systems and understanding molecular mechanisms.
Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Hydroxyimino)-N-(1H-indazol-6-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2), thereby inhibiting angiogenesis and tumor growth . The compound’s hydroxyimino group and indazole ring are crucial for its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indazol-6-ylamino)-benzamide: This compound also contains an indazole ring and is studied for its inhibitory effects on protein kinases.
2-(1H-indazol-6-yl)-1H-benzo[d]imidazole: Another indazole derivative with potential therapeutic applications, particularly as an inhibitor of FMS-like tyrosine kinase 3 (FLT3).
Uniqueness
2-(Hydroxyimino)-N-(1H-indazol-6-yl)acetamide is unique due to the presence of the hydroxyimino group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for studying specific biological pathways and developing targeted therapies.
Properties
Molecular Formula |
C9H8N4O2 |
|---|---|
Molecular Weight |
204.19 g/mol |
IUPAC Name |
(2E)-2-hydroxyimino-N-(1H-indazol-6-yl)acetamide |
InChI |
InChI=1S/C9H8N4O2/c14-9(5-11-15)12-7-2-1-6-4-10-13-8(6)3-7/h1-5,15H,(H,10,13)(H,12,14)/b11-5+ |
InChI Key |
QJNXMFYLQNNWGL-VZUCSPMQSA-N |
Isomeric SMILES |
C1=CC2=C(C=C1NC(=O)/C=N/O)NN=C2 |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)C=NO)NN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


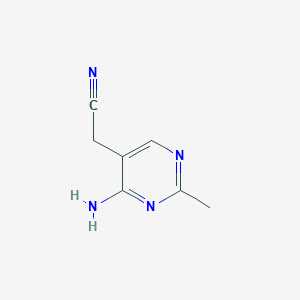
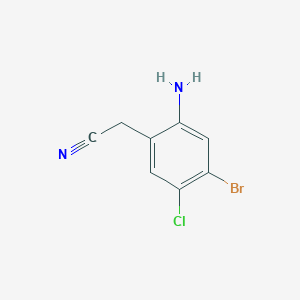

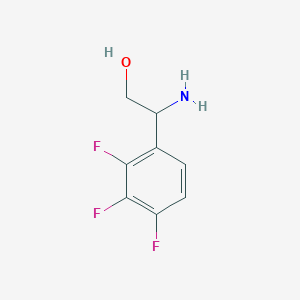
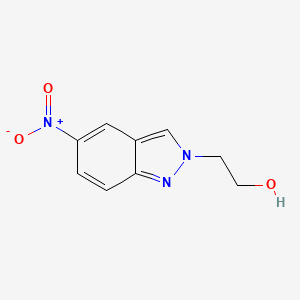
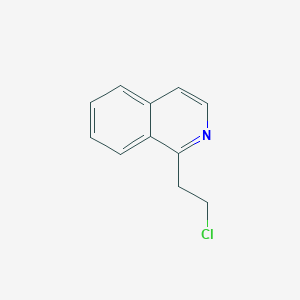
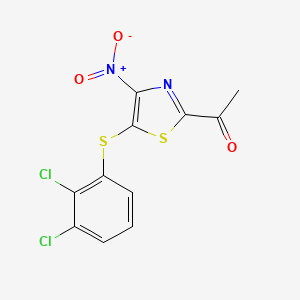
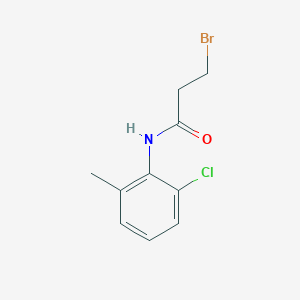
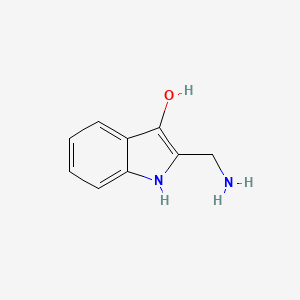

![6-Chloro-1-methylpyrrolo[1,2-a]pyrazine](/img/structure/B12968612.png)
![spiro[1,3-dihydroisochromene-4,4'-piperidine];hydrochloride](/img/structure/B12968615.png)
